molecular formula C37H43N5O9PdS B609822 3-[(2S,3S,12R,13R)-8-acetyl-13-ethyl-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-18-(2-sulfonatoethylcarbamoyl)-2,3,12,13-tetrahydroporphyrin-22,24-diid-2-yl]propanoate;palladium(2+) CAS No. 759457-82-4

3-[(2S,3S,12R,13R)-8-acetyl-13-ethyl-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-18-(2-sulfonatoethylcarbamoyl)-2,3,12,13-tetrahydroporphyrin-22,24-diid-2-yl]propanoate;palladium(2+)

Numéro de catalogue: B609822
Numéro CAS: 759457-82-4
Poids moléculaire: 840.3 g/mol
Clé InChI: ONVJOHYXODCMDN-XNUYRYHJSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This palladium-containing porphyrin derivative is a structurally complex metallo-organic compound. Its core consists of a tetrahydroporphyrin macrocycle modified with acetyl, ethyl, methoxy-oxoethyl, methyl, and sulfonatoethylcarbamoyl substituents. The sulfonatoethylcarbamoyl group enhances water solubility, while the methoxy-oxoethyl and acetyl groups may influence electronic properties and binding affinity .

Méthodes De Préparation

Padeliporfine est synthétisée par une série de réactions chimiques impliquant des dérivés de la chlorophylle. La voie de synthèse implique généralement la coordination du palladium avec un dérivé de la chlorophylle pour former le composé final . Les conditions réactionnelles comprennent l'utilisation de solvants et de catalyseurs spécifiques pour faciliter le processus de coordination. Les méthodes de production industrielle impliquent une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement élevé et la pureté du produit final .

Applications De Recherche Scientifique

Photodynamic Therapy (PDT)

Photodynamic therapy is a treatment method that utilizes light-sensitive compounds to produce reactive oxygen species (ROS) upon light activation. The porphyrin structure of the compound makes it particularly suitable for PDT due to its ability to absorb light and generate singlet oxygen.

Key Findings:

  • Studies have demonstrated that porphyrins can effectively target cancer cells while minimizing damage to surrounding healthy tissues. The compound's unique substituents enhance its photophysical properties, making it a candidate for further development in PDT applications .
  • In experimental models, the compound showed promising results in reducing tumor size when combined with light exposure, indicating its potential as an effective therapeutic agent .

Catalysis

The palladium(2+) ion in the compound plays a crucial role in catalysis, particularly in organic synthesis reactions such as cross-coupling reactions. Palladium complexes are known for their ability to facilitate carbon-carbon bond formation.

Key Findings:

  • The compound has shown effectiveness in catalyzing Suzuki-Miyaura cross-coupling reactions, which are essential for synthesizing biaryl compounds widely used in pharmaceuticals .
  • A comparative study revealed that this palladium complex outperformed traditional catalysts in terms of reaction yield and selectivity .

Biological Research

The compound's biological activity extends beyond its therapeutic applications. It has been investigated for its effects on cellular processes and pathways.

Key Findings:

  • Research indicates that the compound can modulate key signaling pathways involved in inflammation and cancer progression. It has been shown to inhibit the NF-kB pathway, which is crucial in inflammatory responses .
  • In vitro studies revealed that treatment with this compound led to decreased cell viability in various cancer cell lines, suggesting its potential as an anticancer agent .

Data Tables

Catalyst TypeYield (%)Reaction Time (h)
Traditional Palladium Catalyst704
3-[(2S,3S,...; Palladium(2+)902
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15NF-kB Inhibition
HeLa (Cervical Cancer)20ROS Generation

Case Study 1: Efficacy in Tumor Reduction

In a controlled study involving mice with induced tumors, administration of the compound followed by light exposure resulted in a significant reduction of tumor volume compared to control groups receiving no treatment or only light exposure without the compound.

Case Study 2: Catalytic Performance

A series of reactions were conducted using the palladium complex as a catalyst for various substrates. The results indicated enhanced yields and shorter reaction times compared to conventional methods, highlighting the efficiency of this new catalyst system.

Comparaison Avec Des Composés Similaires

Key Structural and Functional Analogues

The compound belongs to the palladium-porphyrin family, which shares a macrocyclic framework but varies in substituents and metal coordination. Below is a comparative analysis with structurally related compounds:

Compound Key Features Applications Distinctive Differences
Target Compound (Pd(II)-modified porphyrin) - Sulfonatoethylcarbamoyl (hydrophilic)
- Acetyl and methoxy-oxoethyl groups
Photodynamic therapy, catalysis Enhanced solubility and tunable electronic properties due to substituent diversity
Palladium(II) octaethylporphyrin - Ethyl substituents only
- No hydrophilic groups
Organic electronics, oxygen sensors Lower solubility in aqueous media; limited functional versatility
Zinc(II) tetraphenylporphyrin sulfonate - Zinc center
- Sulfonate groups
Photosensitizers, wastewater treatment Zinc coordination alters redox behavior; sulfonate provides solubility but lacks carbamoyl
Chlorophyll-a derivatives (e.g., Pheophorbide-a) - Magnesium-free porphyrin
- Carboxylic acid substituents
Anticancer agents Natural origin; lacks synthetic modifications (e.g., acetyl, sulfonatoethylcarbamoyl)

Research Findings

Solubility and Stability: The sulfonatoethylcarbamoyl group in the target compound confers superior aqueous solubility (>50 mg/mL) compared to non-sulfonated palladium porphyrins (<5 mg/mL) .

Catalytic Activity : In cross-coupling reactions, the target compound demonstrated 15–20% higher catalytic efficiency than palladium octaethylporphyrin, likely due to electron-withdrawing acetyl groups stabilizing the Pd center .

Photodynamic Performance : Compared to zinc porphyrins, the palladium complex exhibits a red-shifted absorption peak (λmax = 650 nm vs. 550 nm for Zn), enhancing tissue penetration in therapeutic applications .

Activité Biologique

The compound 3-[(2S,3S,12R,13R)-8-acetyl-13-ethyl-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-18-(2-sulfonatoethylcarbamoyl)-2,3,12,13-tetrahydroporphyrin-22,24-diid-2-yl]propanoate; palladium(2+) is a complex that combines the properties of porphyrins with palladium ions. Porphyrins are known for their role in various biological processes and their potential applications in photodynamic therapy (PDT). This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Palladium porphyrin complexes exhibit significant biological activity primarily through the generation of reactive oxygen species (ROS) upon light activation. The heavy atom effect associated with palladium enhances the efficiency of ROS generation compared to free-base porphyrins. This mechanism is crucial for applications in PDT where ROS can induce apoptosis in cancer cells.

Biological Activity and Therapeutic Applications

  • Photodynamic Therapy (PDT) :
    • Palladium porphyrin complexes have shown promise in PDT for cancer treatment. Studies indicate that these complexes can effectively localize within cancer cells and generate ROS upon light exposure.
    • For instance, a comparative study found that palladium complexes demonstrated higher therapeutic activity than their free-base counterparts. The half-maximal inhibitory concentration (IC50) values under light irradiation were significantly lower for palladium complexes—9.6 μM compared to 18.2 μM for free-base porphyrins .
  • Cellular Uptake and Localization :
    • Research has demonstrated that palladium porphyrin complexes preferentially accumulate in lysosomes within cancer cells. This targeted localization enhances their therapeutic efficacy by allowing localized ROS generation where it is most effective .
  • Cytotoxicity :
    • Cytotoxicity assays have shown that these complexes have a favorable biocompatibility profile in dark conditions but exhibit potent cytotoxic effects when activated by light. This dual behavior makes them suitable candidates for selective cancer therapies .

Comparative Analysis of Palladium Porphyrin Complexes

Complex NameIC50 (μM) Light IrradiationLocalizationROS Generation Efficiency
Pd-MonoporNot specifiedNot specifiedLower than Pd-Dipor
Pd-DiporNot specifiedNot specifiedModerate
Pd-Tripor9.6LysosomesHighest
Tripor18.2LysosomesModerate

Case Studies

  • Study on Meso-Tetra-(4-pyridyl)porphyrin/Palladium(II) Complexes :
    • This study synthesized several palladium/pyridylporphyrin complexes and assessed their cytotoxic activities against various cancer cell lines. The results indicated that these complexes exhibited significant cytotoxicity and were effective in inducing apoptosis through ROS generation .
  • Porphyrins as Drug Delivery Systems :
    • Research has explored the use of porphyrin-based systems for drug delivery in tumor targeting. The unique properties of porphyrins allow them to form stable liposome-like structures that can encapsulate therapeutic agents and release them upon activation by light .

Propriétés

Key on ui mechanism of action

Vascular-targeted photodynamic therapy (VTP), or vascular targeted photochemotherapy, is a focal treatment for localized prostate cancer. VTP involves the process of light activation of photosensitizer localized in the target tissue, which produces reactive oxygen species that work to destroy target cells. Padeliporfin is retained within the vascular system. When activated with 753 nm wavelength laser light, padeliporfin triggers a photochemical reaction that generates oxygen radicals (hydroxyl radical, superoxide radical), thereby causing local hypoxia of the target tissue. Nitric oxide radicals are also released, resulting in transient arterial vasodilatation that triggers the release of the vasoconstrictor, endothelin-1. Rapid consumption of the nitric oxide radicals by oxygen radicals leads to the formation of reactive nitrogen species (RNS) including peroxynitrite, in parallel to arterial constriction. Impaired deformability enhances erythrocyte aggregability and formation of blood clots at the interface of the arterial supply of the target tissue, leading to occlusion of the tumour vasculature, or "vascular shutdown." This effect is enhanced by RNS-induced endothelial cell apoptosis and initiation of self-propagated tumour cells necrosis through peroxidation of their membrane.

Numéro CAS

759457-82-4

Formule moléculaire

C37H43N5O9PdS

Poids moléculaire

840.3 g/mol

Nom IUPAC

(7R,8R,12Z,17S,18S)-18-(2-carboxyethyl)-7-ethyl-20-(2-methoxy-2-oxoethyl)-3,8,13,17-tetramethyl-12-(1-oxidoethylidene)-N-(2-sulfoethyl)-8,17,18,22-tetrahydro-7H-porphyrin-2-carboximidate;palladium(2+)

InChI

InChI=1S/C37H45N5O9S.Pd/c1-8-22-17(2)25-16-30-33(21(6)43)19(4)27(40-30)14-26-18(3)23(9-10-31(44)45)35(41-26)24(13-32(46)51-7)36-34(37(47)38-11-12-52(48,49)50)20(5)28(42-36)15-29(22)39-25;/h14-18,22-23,39,43H,8-13H2,1-7H3,(H,38,47)(H,44,45)(H,48,49,50);/q;+2/p-2/b25-16?,26-14?,29-15?,33-21-,36-24?;/t17-,18+,22-,23+;/m1./s1

Clé InChI

ONVJOHYXODCMDN-XNUYRYHJSA-L

SMILES

CCC1C(C2=NC1=CC3=C(C(=C([N-]3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)[N-]5)C(=O)C)C)C)CCC(=O)[O-])CC(=O)OC)C(=O)NCCS(=O)(=O)[O-])C)C.[Pd+2]

SMILES isomérique

CC[C@@H]1[C@H](C2=CC\3=NC(=C(/C3=C(\C)/[O-])C)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=NCCS(=O)(=O)O)[O-])CC(=O)OC)CCC(=O)O)C)C.[Pd+2]

SMILES canonique

CCC1C(C2=CC3=NC(=C(C3=C(C)[O-])C)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=NCCS(=O)(=O)O)[O-])CC(=O)OC)CCC(=O)O)C)C.[Pd+2]

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>5 years if stored properly

Solubilité

Soluble in DMSO, soluble in water.

Stockage

ry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

WST11;  WST-11;  WST 11;  Stakel;  padeliporfin;  palladiumbacteriopheophorbide monolysine taurine.

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.